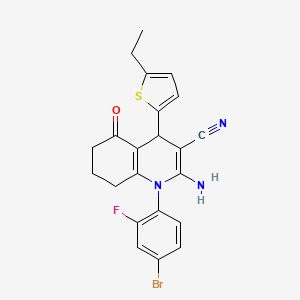![molecular formula C27H28N2O2 B11632782 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11632782.png)
5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the benzoxazine family Benzoxazines are known for their thermal stability, mechanical strength, and resistance to chemical degradation, making them valuable in various industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process:
Formation of the Benzoxazine Ring: The initial step involves the reaction of aniline derivatives with formaldehyde and phenols under acidic or basic conditions to form the benzoxazine ring. This step is crucial as it sets the foundation for the compound’s structure.
Substitution Reactions: The introduction of the butoxyphenyl and methylphenyl groups is achieved through substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the process.
Cyclization: The final step involves cyclization to form the dihydropyrazolo structure. This step may require specific conditions such as elevated temperatures and the presence of cyclization agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale manufacturing. This includes:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl and methylphenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzoxazine ring, potentially opening it and forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃).
Major Products
Oxidation Products: Phenolic oxides, quinones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, nitro compounds.
科学的研究の応用
Chemistry
In chemistry, 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a precursor for synthesizing advanced materials. Its unique structure allows for the development of polymers with enhanced thermal and mechanical properties.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
Industrially, the compound is valuable in the production of high-performance coatings, adhesives, and composites. Its stability and resistance to degradation make it suitable for harsh environments.
作用機序
The mechanism by which 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
4-Butoxyphenyl-2-methylphenyl-benzoxazine: Similar structure but lacks the dihydropyrazolo moiety.
2-(4-Methylphenyl)-1,3-benzoxazine: Lacks the butoxyphenyl group.
5-Phenyl-2-(4-methylphenyl)-1,3-benzoxazine: Lacks the butoxy group.
Uniqueness
5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of both butoxyphenyl and methylphenyl groups, along with the dihydropyrazolo structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
特性
分子式 |
C27H28N2O2 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
5-(4-butoxyphenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H28N2O2/c1-3-4-17-30-22-15-13-21(14-16-22)27-29-25(23-7-5-6-8-26(23)31-27)18-24(28-29)20-11-9-19(2)10-12-20/h5-16,25,27H,3-4,17-18H2,1-2H3 |
InChIキー |
SPPJASBVBZPPEC-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)C)C5=CC=CC=C5O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11632699.png)

![4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632703.png)
![ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11632715.png)
![(5Z)-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632720.png)
![N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide](/img/structure/B11632722.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632732.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11632745.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11632753.png)
![2,5-Pyrrolidinedione, 3-[[2-(3-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11632757.png)
![2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11632770.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11632771.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11632776.png)
![(6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632790.png)
